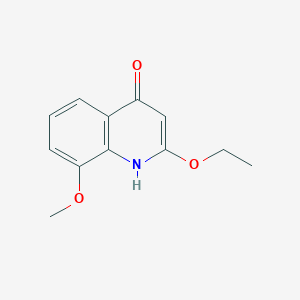

2-Ethoxy-8-methoxyquinolin-4-OL

CAS No.: 861397-46-8

Cat. No.: VC15956235

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861397-46-8 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 2-ethoxy-8-methoxy-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C12H13NO3/c1-3-16-11-7-9(14)8-5-4-6-10(15-2)12(8)13-11/h4-7H,3H2,1-2H3,(H,13,14) |

| Standard InChI Key | NRATWMRHIQSBKP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(=O)C2=C(N1)C(=CC=C2)OC |

Introduction

Chemical Structure and Fundamental Properties

The molecular architecture of 2-ethoxy-8-methoxyquinolin-4-OL positions it as a polyfunctional heterocyclic compound. The quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—serves as the scaffold for substituents that enhance its reactivity and bioactivity. Key structural features include:

-

Ethoxy group (-OCH₂CH₃) at position 2, which introduces steric bulk and influences electronic distribution.

-

Methoxy group (-OCH₃) at position 8, contributing to hydrophobicity and hydrogen-bonding capacity.

-

Hydroxyl group (-OH) at position 4, enabling acid-base behavior and participation in hydrogen bonding .

Table 1: Fundamental Chemical Properties of 2-Ethoxy-8-methoxyquinolin-4-OL

While specific physical properties such as melting point and solubility remain undocumented for this compound, analogs like 7-methoxy-4-quinolinol (CAS 82121-05-9) exhibit a melting point of 75–77°C and solubility in methanol . These data suggest that 2-ethoxy-8-methoxyquinolin-4-OL may share similar solubility profiles, albeit with modifications due to the ethoxy group’s steric effects .

Synthesis and Manufacturing Pathways

The synthesis of 2-ethoxy-8-methoxyquinolin-4-OL can be inferred from methodologies applied to analogous 4-hydroxyquinolines. A prominent route involves the Gould-Jacobs reaction, which facilitates the cyclization of anilinomethylenemalonates to form the quinoline core .

Key Synthetic Steps:

-

Condensation: Substituted anilines react with diethyl 2-(ethoxymethylene)malonate to form anilinodiesters .

-

Cyclization: Thermal intramolecular cyclization in diphenyl ether yields 4-hydroxyquinoline intermediates .

-

Functionalization: Phosphorus oxychloride (POCl₃) converts the 4-hydroxyl group to a chloride, enabling nucleophilic substitution with ethoxy or methoxy groups .

A critical challenge in this synthesis is the formation of side products, such as 4-ethoxyquinolines, due to unintended alkoxylation during substitution reactions . For instance, sodium ethoxide—generated in situ from ethanol and sodium hydride—can displace chloride at position 4, leading to ethoxy byproducts . Optimizing reaction conditions (e.g., moisture-free environments, controlled stoichiometry) is essential to minimize such side reactions.

Physicochemical and Computational Analysis

Quantitative structure-activity relationship (QSAR) studies on hydroxyquinoline derivatives highlight critical physicochemical descriptors:

Table 2: Predicted Physicochemical Properties (Based on Analogs)

| Descriptor | Value (Inferred) | Biological Relevance |

|---|---|---|

| cLogP | ~3.0 | Moderate lipophilicity for membrane penetration |

| Molecular Volume | ~220 ų | Optimal for target binding |

| Hydrogen Bond Donors | 1 (OH group) | Facilitates interactions with enzymes |

Future Directions and Research Gaps

-

Synthetic Optimization: Developing regioselective methods to install ethoxy and methoxy groups without side reactions.

-

Biological Screening: Evaluating antimicrobial and anticancer efficacy in in vitro and in vivo models.

-

ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity to validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume